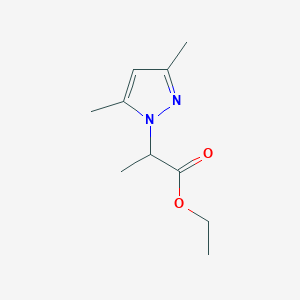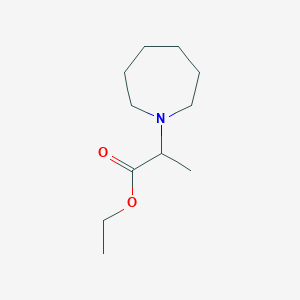
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Vue d'ensemble
Description
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, also known as 4-EBP, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 212.27 g/mol and a melting point of 152-153°C. 4-EBP has been used in a variety of applications, including drug discovery, drug synthesis, and medicinal chemistry. 4-EBP has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of drugs on the body.
Applications De Recherche Scientifique
Coordination Chemistry
Research in coordination chemistry has explored the chemistry and properties of compounds related to "(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine," such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies have focused on the synthesis, properties, and complexation behaviors of these ligands, revealing their potential in developing materials with unique spectroscopic, structural, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011).
Organic Synthesis
In organic synthesis, compounds similar to "(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine" have been investigated for their reactivity and applications in forming a wide range of acyclic, cyclic, and heterocyclic compounds. Such research underscores the versatility of these compounds in synthesizing complex molecules, which are of interest in various chemical industries (Kamneva, Anis’kova, & Egorova, 2018).
Medicinal Chemistry
The pharmacological significance of heterocyclic compounds, including those structurally related to "(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine," has been extensively reviewed. These compounds have shown a wide range of biological activities, making them key scaffolds in drug discovery and development for targeting various central nervous system (CNS) disorders (Saganuwan, 2017).
Materials Science
In the field of materials science, the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, similar to the core structure of "(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine," has been shown to be of great value for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the potential of such compounds in advancing materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-13-5-7-14(8-6-13)10-17-12-15-4-3-9-16-11-15/h3-9,11,17H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNYVMFOKBZNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















